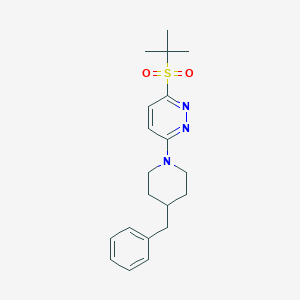

![molecular formula C20H22FN3OS B6489583 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide CAS No. 392321-16-3](/img/structure/B6489583.png)

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide” is a chemical compound that belongs to the class of adamantane derivatives . It is a hybrid derivative of adamantane-1,3,4-thiadiazole . The adamantane moiety is a type of diamondoid, a class of carbon-based compounds that exhibit properties similar to diamond .

Synthesis Analysis

The synthesis of this compound involves the reaction of adamantane-1-carbohydrazide with the appropriate isothiocyanate . The resulting 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides are then cyclized to their 1,3,4-thiadiazole analogues using sulfuric acid at room temperature .Molecular Structure Analysis

The molecular structure of this compound has been determined at low temperature . The structures revealed that the orientation of the amino group is different in non-halogenated structures . The crystal structures show isostructural behavior with 1D supramolecular constructs .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by intra- and intermolecular interactions . The intermolecular interaction energies for different molecular pairs have been obtained using the PIXEL method . The relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions .将来の方向性

作用機序

Target of Action

Adamantane-based derivatives are known for their diverse applications in the medical field . They are used as efficient therapies for the treatment of various pathological disorders .

Mode of Action

It is known that adamantane-based derivatives interact with their targets via noncovalent interactions . The structures of these compounds reveal that the orientation of the amino group is different in non-halogenated structures . In all three structures, the N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions .

Biochemical Pathways

1,3,4-thiadiazole-based drugs, which include oprea1_801734, are known to have diverse pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Pharmacokinetics

It is known that the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules .

Result of Action

It is known that adamantane-based derivatives are used as efficient therapies for the treatment of various pathological disorders , suggesting that they have significant therapeutic effects at the molecular and cellular level.

Action Environment

It is known that the bioavailability of adamantane-based derivatives, which include oprea1_801734, is modulated by their high lipophilicity . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the action of Oprea1_801734.

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYAPUVUQPXMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-5-{2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6489503.png)

![2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6489509.png)

![[(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6489529.png)

![[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6489541.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6489552.png)

![5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489558.png)

![5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489570.png)

![5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6489575.png)

![8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6489590.png)

![5-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B6489597.png)

![2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B6489605.png)

![3-(2,5-dimethylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6489608.png)

![(2Z)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B6489620.png)